molecular formula C11H7N3O B11795743 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile CAS No. 1447606-39-4

2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile

Cat. No.: B11795743
CAS No.: 1447606-39-4
M. Wt: 197.19 g/mol
InChI Key: YJHXBQZPLOUSHW-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxyphenyl group and a pyrimidine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-hydroxybenzaldehyde with malononitrile and a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as piperidine or ammonium acetate to facilitate the condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(3-oxophenyl)pyrimidine-5-carbonitrile.

    Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of 2-(3-hydroxyphenyl)pyrimidine-5-amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-(3-oxophenyl)pyrimidine-5-carbonitrile

    Reduction: 2-(3-hydroxyphenyl)pyrimidine-5-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyphenyl)pyrimidine-4-carbonitrile
  • 2-(4-Hydroxyphenyl)pyrimidine-5-carbonitrile
  • 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile

Uniqueness

2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile is unique due to the specific positioning of the hydroxy group on the phenyl ring and the nitrile group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1447606-39-4

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

2-(3-hydroxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H7N3O/c12-5-8-6-13-11(14-7-8)9-2-1-3-10(15)4-9/h1-4,6-7,15H

InChI Key

YJHXBQZPLOUSHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)C#N

Origin of Product

United States

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